molecular formula C12H9BrN2O3 B5603445 1-(3-bromobenzyl)-3-nitropyridin-2(1H)-one

1-(3-bromobenzyl)-3-nitropyridin-2(1H)-one

Cat. No.: B5603445
M. Wt: 309.11 g/mol
InChI Key: UEVQNHCCIZLULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromobenzyl)-3-nitropyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H9BrN2O3 and its molecular weight is 309.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.97965 g/mol and the complexity rating of the compound is 414. The solubility of this chemical has been described as >46.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

In the domain of synthetic chemistry, 1-(3-bromobenzyl)-3-nitropyridin-2(1H)-one serves as a precursor or intermediate in the synthesis of complex molecules. For instance, Charbonnière, Weibel, and Ziessel (2002) discuss the transformation of bromo to ester functionalities via a carboethoxylation reaction facilitated by low-valent Pd(0), highlighting its utility in ligand design with potential applications in bioconjugation and labeling of biological materials (Charbonnière, Weibel, & Ziessel, 2002). Similarly, Sakakibara et al. (1993) explored the cyanation of heteroaromatic halides, including 3-bromopyridine, using nickel(0) complexes, showcasing the compound's role in synthesizing nitriles from bromopyridines (Sakakibara et al., 1993).

Materials Science Applications

In materials science, the focus on polymers incorporating photolabile groups, such as the o-nitrobenzyl group, is intensifying due to their potential in creating materials with properties that can be altered with light. Zhao et al. (2012) discuss the utilization of o-nitrobenzyl derivatives in polymers for applications ranging from photodegradable hydrogels to thin-film patterning, underscoring the broader potential of nitrobenzyl-based compounds in advanced material design (Zhao, Sterner, Coughlin, & Théato, 2012).

Safety and Hazards

As with any chemical compound, handling “1-(3-bromobenzyl)-3-nitropyridin-2(1H)-one” would require appropriate safety measures. The compound could potentially be harmful if swallowed, inhaled, or comes into contact with skin .

Future Directions

The compound could potentially be of interest in various fields such as medicinal chemistry, given the presence of the bromobenzyl and nitropyridinone groups which are common in many biologically active compounds . Further studies would be needed to explore its potential uses.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-3-nitropyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O3/c13-10-4-1-3-9(7-10)8-14-6-2-5-11(12(14)16)15(17)18/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVQNHCCIZLULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=CC=C(C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669476
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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